(3-Bromophenylethynyl)trimethylsilane
Overview
Description
(3-Bromophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C11H13BrSi. It is characterized by the presence of a bromophenyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromophenylethynyl)trimethylsilane can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromoiodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenylethynyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, used to deprotonate and activate the reactants.
Oxidizing and Reducing Agents: Employed to modify the oxidation state of the compound.
Major Products Formed
Substituted Phenylacetylene Derivatives: Formed through substitution reactions.
Coupled Products: Such as biaryl compounds, formed through coupling reactions.
Scientific Research Applications
(3-Bromophenylethynyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (3-Bromophenylethynyl)trimethylsilane involves its ability to participate in various chemical reactions. The ethynyl group acts as a reactive site for coupling reactions, while the bromine atom can be substituted with other functional groups. The trimethylsilyl group provides stability and enhances the reactivity of the compound. Molecular targets and pathways involved in its reactions include palladium-catalyzed coupling and nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenylethynyl)trimethylsilane
- (2-Bromophenylethynyl)trimethylsilane
- Phenylacetylene Derivatives
Uniqueness
(3-Bromophenylethynyl)trimethylsilane is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific carbon-carbon bonds .
Properties
IUPAC Name |
2-(3-bromophenyl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXMHQYHYOTTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394999 | |
Record name | (3-Bromophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3989-13-7 | |
Record name | (3-Bromophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3-Bromophenyl)ethynyl]trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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